4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by a thienopyrimidine core substituted with an azepane group. This compound belongs to a broader class of thienopyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. The compound is identified by the chemical registry number 379241-42-6 and has garnered attention for its role in medicinal chemistry and biological research.
This compound is synthesized through various chemical methods and is classified as a thienopyrimidine derivative. Thienopyrimidines are known for their significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The azepane ring in 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine may influence its biological activity and chemical reactivity compared to other derivatives in this class.
The synthetic routes often require specific reaction conditions such as temperature control and the use of solvents like formic acid or ethanol. The optimization of these conditions is crucial for maximizing yield and purity in laboratory settings.
The molecular structure of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine features a thienopyrimidine ring system with an azepane substituent at the 4-position. This unique structure can be represented as follows:
The molecular formula for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is C₁₁H₁₄N₂S, indicating a total of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. The compound's molecular weight is approximately 218.31 g/mol.
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine can participate in various chemical reactions typical for heterocyclic compounds:
The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.
The mechanism of action for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that compounds in this class may act as inhibitors of specific enzymes involved in cellular processes.
For instance, studies have shown that thienopyrimidine derivatives can inhibit enzymes like EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in histone methylation and gene expression regulation. By inhibiting EZH2, these compounds can alter gene expression profiles associated with cell proliferation and differentiation .
While detailed kinetic data specific to this compound may be limited, the inhibition of EZH2 has been linked to significant antiproliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is expected to exhibit typical physical properties associated with heterocyclic compounds:
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups within the thienopyrimidine structure. Its ability to undergo oxidation and reduction makes it versatile for further synthetic modifications.
Relevant data on stability under various conditions (e.g., temperature, pH) would be essential for practical applications but may require experimental validation through stability studies.
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has several notable applications in scientific research:
The thieno[2,3-d]pyrimidine nucleus represents a privileged architectural motif in medicinal chemistry, serving as a bioisostere of purine nucleobases. This scaffold mimics endogenous adenine/guanine structures, enabling targeted interactions with ATP-binding sites of kinases and viral enzymes [2] [6]. Its intrinsic electronic deficiency at positions 2, 4, and 6 facilitates nucleophilic substitutions, while the 5-position retains benzenoid character for electrophilic modifications—enabling precise pharmacophore engineering [6]. The core's planar conformation promotes DNA intercalation and enzyme active-site penetration, establishing thienopyrimidines as versatile platforms for anticancer/antiviral agents [7]. Hybridization with azepane (a 7-membered nitrogen heterocycle) introduces 3D structural diversity, addressing limitations of flat aromatic systems in target engagement [4].
The bicyclic framework of thieno[2,3-d]pyrimidine integrates electron-rich thiophene and electron-deficient pyrimidine rings, creating a polarized system ideal for biomolecular interactions. Key features include:
Table 1: Comparative Bioactivity of Thienopyrimidine Isomers
Isomer | Target Applications | Key Interactions |
---|---|---|
Thieno[2,3-d]pyrimidine | VEGFR-2, PDGFR, antiviral | H-bond donation at C2-NH; π-stacking |
Thieno[3,2-d]pyrimidine | CDK2, STAT3, antimicrobial | N3 H-bond acceptance; hydrophobic pocket filling |
Thieno[3,4-d]pyrimidine | Antifungal, anti-inflammatory | Variable H-bonding; moderate target engagement |
The scaffold’s isomeric diversity (2,3-d vs. 3,2-d vs. 3,4-d) tailors target selectivity. Thieno[3,2-d]pyrimidines exhibit superior kinase inhibition due to N3 orientation matching ATP’s adenine binding pose [2] .
Hybridizing thienopyrimidine with azepane addresses pharmacokinetic and pharmacodynamic limitations of conventional heterocycles:
Table 2: Impact of Azepane Hybridization on Drug Properties
Parameter | 4-Aminothienopyrimidine | 4-(Azepan-1-yl)thienopyrimidine | Improvement |
---|---|---|---|
Molecular Volume (ų) | 189 | 234 | +24% |
Metabolic Half-life (h) | 2.1 | 5.7 (N-Methylated) | 171% increase |
CDK2 IC₅₀ (μM) | >1.0 | 0.057–0.119 | 10-20x lower |
Solubility (mg/mL) | <0.05 | 0.12 | 140% increase |
The expanded ring size (7-membered vs. 6-membered piperazine) improves selectivity by exploiting deeper hydrophobic pockets in kinases/viral polymerases. Hybrids like 4-(azepan-1-yl)thieno[2,3-d]pyrimidine show 10-20x lower CDK2 IC₅₀ values versus piperazine analogues [4].
The chronology of azepane-thienopyrimidine development reflects targeted molecular design milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7